2,4-Diaminoanisole sulfate hydrate chemical properties
2,4-Diaminoanisole sulfate hydrate chemical properties
Technical Monograph: 2,4-Diaminoanisole Sulfate Hydrate
Executive Summary
2,4-Diaminoanisole sulfate hydrate (CAS: 6219-67-6 / 39156-41-7) is the sulfate salt of 2,4-diaminoanisole, a methoxy-substituted aromatic amine.[1][2][3] Historically utilized as a primary intermediate in the synthesis of azo dyes and permanent hair colorants (C.I.[3][4] Oxidation Base 12A), its application profile has shifted significantly due to toxicological findings. It is now primarily restricted to controlled research environments for forensic analysis and toxicological modeling. This guide provides a rigorous technical analysis of its physicochemical behavior, synthesis pathways, metabolic toxicity, and analytical quantification.
Part 1: Physicochemical Characterization
The sulfate salt exhibits distinct stability and solubility profiles compared to its free base. Researchers must differentiate between the two forms to ensure experimental reproducibility.
Table 1: Physicochemical Properties of 2,4-Diaminoanisole Sulfate Hydrate
| Property | Data / Value | Notes |
| Molecular Formula | C₇H₁₀N₂O[5][6][7] · H₂SO₄ · xH₂O | Stoichiometry varies; typically monohydrate. |
| Molecular Weight | 236.25 g/mol (Anhydrous basis) | Adjust calculation for hydration state. |
| Appearance | Off-white to violet/dark brown powder | Darkens rapidly upon light exposure (photo-oxidation). |
| Melting Point | 189°C – 192°C | Decomposes. Distinct from free base MP (67-68°C).[2][8] |
| Solubility (Water) | Soluble (~10–50 mg/mL) | Forms acidic solution; solubility increases with temperature. |
| Solubility (Organic) | Soluble in Ethanol; Insoluble in Non-polar solvents | Insoluble in Benzene, Hexane. |
| Acidity (pKa) | Weakly Acidic | Protonated amine groups reduce pH in aqueous solution. |
| Stability | Hygroscopic, Photosensitive | Requires storage under inert gas, protected from light. |
Critical Note: Many safety data sheets (SDS) conflate the melting point of the sulfate salt with the free base. The sulfate salt decomposes near 190°C, whereas the free base melts at ~67°C. Verification of the salt form via melting point determination is a mandatory quality control step before use.
Part 2: Synthesis & Manufacturing Pathways
The industrial synthesis of 2,4-diaminoanisole sulfate follows a reduction-sulfation sequence starting from 2,4-dinitroanisole.
Precursor Preparation
The starting material, 2,4-Dinitroanisole , is obtained via the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with methanol in the presence of sodium hydroxide.
Reduction (Bechamp or Catalytic)
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Bechamp Reduction: Iron filings and hydrochloric acid reduce the nitro groups to amino groups.
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Catalytic Hydrogenation: Reaction with H₂ gas over a Raney Nickel or Pd/C catalyst. This method is preferred for higher purity.
Salt Formation
The resulting 2,4-diaminoanisole base is dissolved in a solvent (typically ethanol or water) and treated with stoichiometric sulfuric acid. The sulfate salt precipitates, is filtered, and recrystallized.
Figure 1: Industrial synthesis workflow from nitro-aromatic precursor to sulfate salt.
Part 3: Toxicology & Metabolic Activation[3]
2,4-Diaminoanisole sulfate is classified as a Group 2B carcinogen by IARC and "Reasonably Anticipated to be a Human Carcinogen" by the NTP. Its toxicity is not intrinsic to the parent molecule but is driven by metabolic activation in the liver.
Mechanism of Action
The compound undergoes N-oxidation by Cytochrome P450 enzymes (primarily CYP1A2), forming N-hydroxy metabolites. These are further acetylated to form unstable N-acetoxy esters, which spontaneously degrade into highly electrophilic nitrenium ions. These ions covalently bind to the C8 position of guanine in DNA, causing mutations.
Key Toxicological Endpoints:
-
Target Organs: Thyroid gland (follicular cell tumors), Skin, Zymbal gland.[9]
-
Genotoxicity: Positive in Ames test (Salmonella typhimurium) with metabolic activation (S9 fraction).
Figure 2: Metabolic activation pathway leading to genotoxicity.
Part 4: Analytical Methodologies
Accurate quantification is essential for environmental monitoring and forensic toxicology. High-Performance Liquid Chromatography (HPLC) is the standard method.
Table 2: Recommended HPLC Protocol for 2,4-Diaminoanisole Sulfate
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) | Provides retention for polar aromatic amines. |
| Mobile Phase A | 10 mM Phosphate Buffer (pH 6.0 - 7.0) | Controls ionization of amino groups; prevents tailing. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 50% B over 20 mins | Gradient elution separates degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV-Vis / DAD at 280 nm | Max absorption wavelength for the aromatic ring. |
| Internal Standard | m-Phenylenediamine | Structurally similar, corrects for injection variability. |
Protocol Validation Steps:
-
Standard Preparation: Dissolve 10 mg of reference standard in 10 mL of Mobile Phase A. Protect from light immediately.
-
System Suitability: Inject standard 5 times. RSD of peak area must be < 2.0%.
-
Linearity: Construct a calibration curve from 1 µg/mL to 100 µg/mL (R² > 0.999).
Part 5: Handling, Safety & Disposal[6]
Due to its carcinogenic potential, strict "Zero Exposure" protocols are required.
Handling Protocols:
-
Engineering Controls: Handle only within a certified Class II Biological Safety Cabinet or Chemical Fume Hood.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Respiratory protection (P100) is required if powder handling is performed outside a hood.
-
Storage: Store at room temperature (15-25°C) in amber glass vials under nitrogen atmosphere to prevent oxidation.
Disposal:
-
Do not dispose of down the drain.
-
Incineration: Material must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize nitrogen/sulfur oxides.
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fifteenth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[2] [Link][4]
-
International Agency for Research on Cancer (IARC). (2001).[4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 79 - 2,4-Diaminoanisole. World Health Organization.[1][2] [Link]
-
PubChem. (2024). Compound Summary: 2,4-Diaminoanisole Sulfate.[1][2][3][4][6][7][8][10] National Library of Medicine. [Link]
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